molecular formula C7H6ClN3O2S B2824930 1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride CAS No. 1500628-77-2

1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride

Cat. No.: B2824930
CAS No.: 1500628-77-2
M. Wt: 231.65
InChI Key: CCRXTRGKHFDFRT-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride (CAS: 1500628-77-2) is a sulfonyl chloride derivative of benzotriazole, a heterocyclic compound featuring a fused benzene and triazole ring system. The methyl substituent at the 1-position of the benzotriazole core distinguishes it from structurally related compounds. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis for introducing sulfonate groups, particularly in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

1-methylbenzotriazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2S/c1-11-7-3-2-5(14(8,12)13)4-6(7)9-10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRXTRGKHFDFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1500628-77-2
Record name 1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride
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Biological Activity

1-Methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride (MBS chloride) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biotechnology. This article provides a comprehensive overview of its biological properties, applications, and research findings.

Chemical Structure and Properties

MBS chloride has the molecular formula C7H6ClN3O2SC_7H_6ClN_3O_2S and features a benzotriazole core with a sulfonyl chloride group. The presence of these functional groups enhances its reactivity and potential for biological interactions. The compound is characterized by:

  • Molecular Weight : Approximately 231.65 g/mol
  • Solubility : Limited solubility in water, which can affect its bioavailability in biological systems.
  • Toxicity : MBS chloride is classified as highly toxic and corrosive, necessitating careful handling in laboratory settings.

Biological Activities

MBS chloride exhibits several notable biological activities:

Antitumor Properties

Research indicates that MBS chloride possesses antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The mechanism of action may involve the modification of protein structures through sulfonation, potentially altering their function and leading to apoptosis in cancer cells .

Antiviral Activity

MBS chloride has demonstrated antiviral properties against certain viruses. Studies suggest that it may interfere with viral replication processes, making it a candidate for further exploration in antiviral drug development .

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against various bacterial strains. For instance, derivatives of benzotriazole compounds similar to MBS chloride have shown significant activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) reported range from 12.5 to 25 μg/mL for effective compounds in this class .

The precise mechanism by which MBS chloride exerts its biological effects is still under investigation. However, it is believed to act through the following pathways:

  • Protein Modification : MBS chloride can modify amino acid residues (e.g., lysine and histidine) in proteins, which may alter enzymatic activity and cellular signaling pathways.
  • Interaction with Metal Ions : Its ability to form stable complexes with metal ions may contribute to its biological activity, particularly in inhibiting metalloproteins that are crucial for pathogen survival .

Applications in Research

MBS chloride's unique properties make it valuable in various scientific applications:

  • Protein Crosslinking : It is commonly used as a crosslinking reagent in the preparation of antibodies and other proteins, facilitating studies on protein interactions and stability.

Scientific Research Applications

Based on the search results, here is information on the applications of compounds related to "1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl fluoride" (MBSTF), as the search results do not contain any information about "1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride":

Examples of Benzotriazole Derivatives and Their Applications

Compound NameStructure TypeUnique Features
1-Methyl-1H-benzotriazoleBenzotriazoleBasic scaffold with diverse derivatives
1-Methyl-1H-benzotriazole-4-sulfonyl chlorideBenzotriazoleUsed as a precursor for other reactions
2-Mercapto-benzothiazoleBenzothiazoleKnown for its antifungal properties
Benzimidazole derivativesBenzimidazoleExhibits significant antimicrobial activity
N-acyl-1H-1,2,3-benzotriazolesBenzotriazoleGood antifungal activity
5-halogenomethylsulfonyl-benzotriazoles and benzimidazoleBenzotriazoleSignificant antibacterial activity
O-nitrobenzylated derivatives of halogenosubstituted 1-hydroxybenzotriazolesBenzotriazoleActivity was tested against four Mycobacterium strains
4-[1-(4-Methoxy-phenyl)-1 H-[1,2,3]triazol-4-ylmethyl]-morpholine1,2,3-triazole derivativesMS/1 M HCl
2-Amino-3-{1-[2-(4-hydroxy-phenyl)-1-methoxycarbonyl-ethyl]-1 H-[1,2,3]triazol-4-ylmethoxy}-propionic acid1,2,3-triazole derivativesMS/1 M HCl
1,1’-(4,4’-Sulfonyl bis(4,1phenylene)) bis (1 H-1,2,3-triazole-4,5-di carboxylic acid)1,2,3-triazole derivativesMS/0.5 M HCl
1,3-Bis[(1-(4-chlorobenzyl)-1 H-1,2,3-triazol-4-yl)methyl]pyrimidine- 2,4(1 H,3 H)-dione1,2,3-triazole derivativesAPI 5L X52 steel/1 M HCl

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride with three structurally related sulfonyl chlorides and heterocyclic derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Reactivity
1-Methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride 1500628-77-2 C₇H₆ClN₃O₂S ~231.67 (inferred) Benzotriazole core with methyl and sulfonyl chloride groups Reactive intermediate; potential use in corrosion inhibition or drug synthesis
1-Phenyl-1H-1,2,3-triazole-5-sulfonyl chloride 1600335-61-2 C₈H₆ClN₃O₂S 243.67 Triazole core with phenyl and sulfonyl chloride groups Likely intermediate for sulfonamide synthesis; higher steric bulk due to phenyl group
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde N/A C₁₂H₉ClF₃N₂OS ~333.73 Pyrazole core with trifluoromethyl, aldehyde, and sulfanyl groups Reactivity dominated by aldehyde and sulfanyl functionalities; potential in metal coordination chemistry
1-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1H-1,2,3,4-tetrazole hydrochloride 1820608-36-3 C₆H₁₂ClN₅S 229.71 Tetrazole core with pyrrolidinylsulfanyl group; hydrochloride salt Applications in medicinal chemistry due to tetrazole’s bioisosteric properties

Key Comparative Insights:

Pyrazole () and tetrazole () derivatives exhibit distinct electronic properties due to differences in ring size and nitrogen atom positions, affecting their reactivity and binding affinities .

Substituent Effects: The methyl group in the target compound likely enhances solubility in nonpolar solvents compared to the phenyl group in the triazole analog . Sulfonyl chloride groups (target compound and phenyl-triazole analog) are more electrophilic than sulfanyl groups (pyrazole and tetrazole derivatives), enabling nucleophilic substitution reactions .

Molecular Weight and Steric Factors :

  • The benzotriazole derivative has a higher inferred molecular weight (~231.67) than the phenyl-triazole analog (243.67), but the fused benzene ring may reduce steric hindrance compared to the bulky phenyl group .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride, and how can reaction conditions be optimized?

The compound can be synthesized via sulfonation of the parent benzotriazole scaffold followed by chlorination. A solvent-free reductive amination approach (similar to methods used for sulfanyl acetohydrazides) may reduce side reactions and improve yields . Optimizing stoichiometry of sulfonating agents (e.g., chlorosulfonic acid) and controlling reaction temperature (0–5°C) are critical to minimize decomposition . Purification via recrystallization in non-polar solvents (e.g., hexane/dichloromethane) is advised based on analogous sulfonyl chloride derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should be prioritized?

  • FT-IR : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) and triazole ring (C-N stretching at ~1500 cm⁻¹) .
  • NMR : ¹H NMR should show the methyl group on the triazole at δ ~3.8 ppm, while aromatic protons in the benzotriazole ring appear as a multiplet between δ 7.5–8.5 ppm .
  • Mass Spectrometry : The molecular ion peak ([M]⁺) should align with the molecular weight (243.67 g/mol), with fragmentation patterns indicating loss of Cl⁻ (m/z 207.67) .

Q. What safety protocols are essential when handling this sulfonyl chloride derivative?

  • Use PPE (gloves, goggles, lab coat) due to corrosive hazards (GHS H314/H318) .
  • Work under inert atmosphere (N₂/Ar) to prevent hydrolysis.
  • Store at –20°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise during anisotropic displacement modeling?

SHELXL is ideal for high-resolution refinement. Key steps:

  • Import .hkl data into SHELXTL or WinGX .
  • Assign anisotropic displacement parameters (ADPs) to non-H atoms. Challenges include overparameterization if data resolution is <1.0 Å, leading to ill-defined ellipsoids. Use the RIGU command to constrain ADPs for light atoms (C, N) .
  • Validate refinement with R-factor convergence (target: R1 < 0.05) and check for residual electron density peaks (>1.0 e⁻/ų) near the sulfonyl group .

Q. What computational methods (e.g., DFT) are suitable for analyzing electronic properties, and how do they compare with experimental data?

  • DFT : Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths (e.g., S–Cl: ~1.98 Å) and electrostatic potential maps for nucleophilic attack sites .
  • Compare HOMO-LUMO gaps with UV-Vis spectra (experimental λmax ~270 nm for benzotriazole derivatives) . Discrepancies >0.3 eV may indicate solvent effects not modeled in computations .

Q. How do steric and electronic effects of substituents influence the reactivity of this sulfonyl chloride in nucleophilic substitutions?

  • Steric Effects : The methyl group on the triazole ring hinders approach of bulky nucleophiles (e.g., tert-butanol), favoring reactions with smaller nucleophiles (e.g., amines) .
  • Electronic Effects : Electron-withdrawing sulfonyl groups activate the chloride for displacement. Hammett σ⁺ values predict ~10³ faster reaction with aniline versus phenol .
  • Monitor kinetics via ¹H NMR by tracking disappearance of the sulfonyl chloride proton .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results (e.g., bond length disparities)?

  • Case Example : If NMR suggests a planar triazole ring but X-ray shows puckering, verify if crystal packing forces (e.g., π-stacking in ) induce distortion .
  • Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O) that may affect geometry .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue (Example)Tool/SoftwareReference
R-factor<0.05SHELXL
Anisotropic displacementUeq < 0.05 ŲORTEP
Hydrogen bonding distance2.8–3.2 ÅMercury

Q. Table 2. Comparative Reactivity of Sulfonyl Chloride Derivatives

NucleophileRate Constant (k, M⁻¹s⁻¹)Steric Parameter (Es)Reference
Aniline2.5 × 10⁻³0.0
Phenol1.2 × 10⁻⁴1.2
Water5.8 × 10⁻⁶N/A

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